

L-364,718: A Technical Guide on its Impact on Locomotor Activity

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Compound of Interest

Compound Name: L-364918

Cat. No.: B1673718

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of L-364,718 (also known as devazepide), a potent and selective antagonist of the cholecystokinin-A (CCK-A) receptor, and its significant impact on locomotor activity. While the compound L-364,918 as queried is not prominently featured in the scientific literature, L-364,718 is a well-researched compound in this structural class with established effects on locomotion, and it is presumed that this is the compound of interest. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action

Cholecystokinin (CCK) is a neuropeptide that plays a crucial role in various physiological processes, including satiety and the modulation of locomotor activity. When administered, particularly its active form CCK octapeptide (CCK-8), it can induce a significant suppression of movement. L-364,718 exerts its effect by selectively blocking the CCK-A receptor, thereby preventing the binding of CCK and antagonizing its physiological effects. This action has been shown to reverse the CCK-induced suppression of locomotor activity in animal models.^{[1][2]}

Data Presentation: Quantitative Effects of L-364,718 on Locomotor Activity

The following tables summarize the key quantitative findings from preclinical studies investigating the impact of L-364,718 on locomotor activity.

Table 1: Antagonism of CCK-8-Induced Locomotor Suppression in Rats

Compound	Dose (IP)	Effect on Locomotor Activity	Animal Model
CCK-8	10 µg/kg	Marked reduction in locomotor activity, reduced rearing, increased pause duration	Rat
Caerulein	10 µg/kg	Marked reduction in locomotor activity	Rat
L-364,718	100 µg/kg	Antagonized the reduction in activity produced by CCK-8 and caerulein	Rat

Data sourced from Soar et al., 1989.[\[1\]](#)

Table 2: Reversal of CCK-8-Induced Locomotor Suppression in Mice

Compound	Administration Route	Dose	Effect	Animal Model
CCK-8	Intraperitoneal (IP) or Intracerebroventricular (ICV)	Not specified	Suppressed locomotor activity	Mouse
L-364,718	Subcutaneous (SC)	1 mg/kg	Reversed the inhibitory effect of both centrally and peripherally administered CCK-8	Mouse
L-365,260 (CCK-B Antagonist)	Subcutaneous (SC)	1 mg/kg	Did not reverse the inhibitory effect of CCK-8	Mouse

Data sourced from a 1991 study on the effects of CCK antagonists.[\[2\]](#)

Experimental Protocols

The following outlines a typical experimental protocol used to assess the impact of L-364,718 on locomotor activity, synthesized from methodologies described in the cited literature.[\[1\]](#)[\[2\]](#)

Animal Models

- Species: Male rats or mice are commonly used.[\[1\]](#)[\[2\]](#)
- Housing: Animals are housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
- Habituation: Prior to testing, animals are habituated to the testing environment to reduce novelty-induced locomotor activity.

Drug Preparation and Administration

- L-364,718: Typically dissolved in a suitable vehicle (e.g., saline, DMSO).

- CCK-8: Dissolved in saline.
- Administration: Injections are administered via intraperitoneal (IP), subcutaneous (SC), or intracerebroventricular (ICV) routes.[\[1\]](#)[\[2\]](#)

Behavioral Assessment: Open Field Test

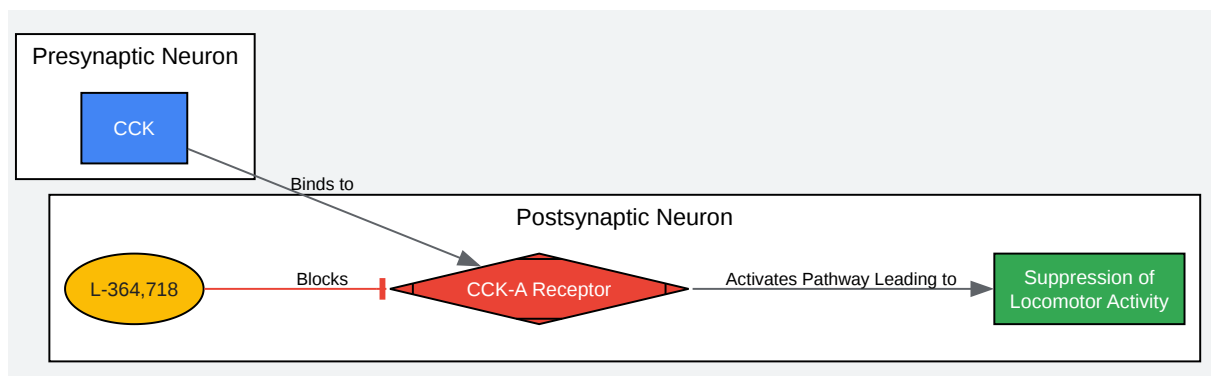
- Apparatus: A square or circular arena with walls to prevent escape. The floor is often divided into quadrants to aid in the analysis of movement. Modern systems may use automated tracking software with infrared beams or video cameras.
- Procedure:
 - Animals are pre-treated with either vehicle or L-364,718.
 - After a specified pre-treatment time, animals are administered either vehicle or CCK-8.
 - Immediately following the second injection, the animal is placed in the center of the open field arena.
 - Locomotor activity is recorded for a set duration (e.g., 10-30 minutes).
- Parameters Measured:
 - Horizontal Activity: Total distance traveled, number of line crossings.
 - Vertical Activity (Rearing): Number of times the animal rears on its hind legs.
 - Time Spent Immobile: Duration of pauses in movement.

Data Analysis

- Data is typically analyzed using statistical methods such as ANOVA to compare the effects of different treatment groups.
- Results are often presented as mean \pm SEM (Standard Error of the Mean).

Mandatory Visualizations

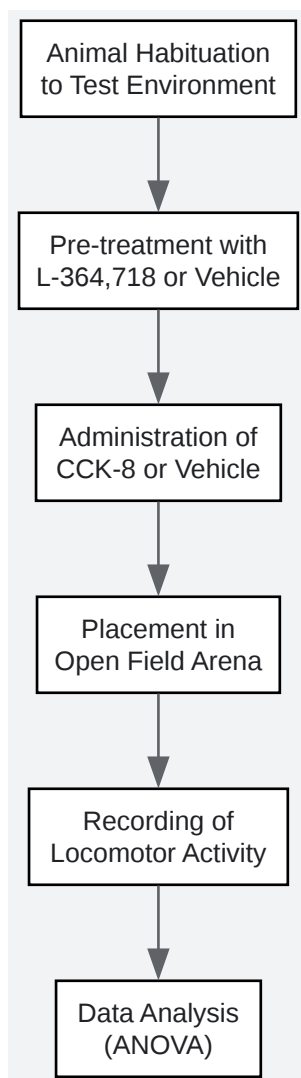
Signaling Pathway of L-364,718 Action



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Caption: Signaling pathway of L-364,718 at the CCK-A receptor.

Experimental Workflow for Assessing L-364,718 on Locomotor Activity



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Caption: A typical experimental workflow for locomotor activity studies.

Discussion and Implications

The available data strongly indicate that L-364,718 is a powerful tool for investigating the role of the CCK-A receptor in modulating locomotor behavior. Its ability to reverse the potent locomotor-suppressing effects of CCK-8 highlights the significance of this signaling pathway in the central nervous system's control of movement.^{[1][2]}

Interestingly, some research suggests that CCK-A antagonists like L-364,718 do not significantly affect baseline locomotor activity on their own. Instead, their effects become apparent when the CCK system is challenged, for example, by the administration of exogenous

CCK or in models of psychostimulant sensitization. This points to a neuromodulatory role for CCK in locomotor control, rather than a primary regulatory one.

For drug development professionals, the selectivity of L-364,718 for the CCK-A receptor over the CCK-B receptor is a key feature. This allows for the specific interrogation of CCK-A mediated pathways, which are implicated in a range of behaviors beyond locomotion, including anxiety and feeding.

Conclusion

L-364,718 is an invaluable pharmacological tool for elucidating the role of the CCK-A receptor in the regulation of locomotor activity. Its potent and selective antagonist properties have been clearly demonstrated in preclinical models, where it effectively reverses the suppression of movement induced by CCK-8. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working to further understand the complex interplay of neuropeptide systems in the control of behavior.

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References

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- 2. Effects of CCK antagonists on CCK-induced suppression of locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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